1-(4-methylbutanoyl)-L-Proline

Description

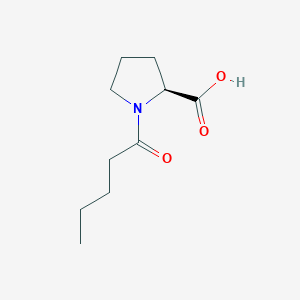

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(2S)-1-pentanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c1-2-3-6-9(12)11-7-4-5-8(11)10(13)14/h8H,2-7H2,1H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

FDDPZKDDOXSCAI-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 1 4 Methylbutanoyl L Proline

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and mass spectrometry (MS) provides a comprehensive picture of the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is a powerful tool for probing the structure of N-acyl-L-proline derivatives. The presence of the acyl group introduces a tertiary amide bond, which can exist in either a cis or trans conformation. This isomerization is slow on the NMR timescale, often resulting in the observation of two distinct sets of signals for the proline ring protons and carbons.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-acyl-L-proline compounds, the protons of the pyrrolidine (B122466) ring and the acyl chain give rise to characteristic signals. Due to the cis-trans isomerism, these signals are often duplicated. For instance, in N-acetyl-L-proline-glycine-proline, the two X-proline amide bonds lead to a mixture of four isomers in solution, each with a unique set of NMR signals nih.gov. The chemical shifts of the proline protons are sensitive to the conformation of the amide bond and the puckering of the five-membered ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H NMR, the signals for the proline ring carbons in N-acyl-L-proline derivatives are often doubled due to the cis-trans isomerism of the amide bond researchgate.net. The chemical shifts of the β-carbon (Cβ) and γ-carbon (Cγ) of the proline ring are particularly indicative of the amide bond conformation. A significant downfield shift for Cβ and an upfield shift for Cγ are typically observed in the cis isomer compared to the trans isomer nih.gov.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for the complete assignment of proton and carbon signals and for elucidating the spatial relationships between atoms. NOESY experiments, in particular, can be used to distinguish between cis and trans isomers by observing the through-space interactions between the proline α-proton and the protons of the acyl group copernicus.org. For proline-rich sequences, specialized 2D and 3D NMR experiments are often employed to resolve signal overlap and unambiguously assign resonances nih.govnih.gov.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for 1-(4-methylbutanoyl)-L-proline based on the analysis of related N-acyl-L-proline compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Proline α-CH | 4.3 - 4.5 | 58 - 60 |

| Proline β-CH₂ | 1.9 - 2.3 | 29 - 31 (trans), 32 - 34 (cis) |

| Proline γ-CH₂ | 1.8 - 2.1 | 24 - 26 (trans), 22 - 24 (cis) |

| Proline δ-CH₂ | 3.4 - 3.7 | 46 - 48 |

| Carboxyl COOH | 10 - 12 | 173 - 176 |

| Acyl CO | - | 172 - 175 |

| Acyl α-CH₂ | 2.1 - 2.4 | 35 - 38 |

| Acyl β-CH | 1.9 - 2.2 | 25 - 27 |

| Acyl γ-CH₃ (x2) | 0.8 - 1.0 | 22 - 24 |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of N-acyl-L-proline derivatives is characterized by several key absorption bands. A strong absorption band corresponding to the carboxylic acid O-H stretch is typically observed in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the tertiary amide appear as strong bands in the region of 1700-1750 cm⁻¹ and 1600-1650 cm⁻¹, respectively. The C-N stretching of the amide bond is usually found around 1400-1450 cm⁻¹. The CH₂, and CH₃ stretching and bending vibrations of the proline ring and the acyl group appear in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively sid.irresearchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For L-proline and its derivatives, characteristic Raman bands are associated with the vibrations of the pyrrolidine ring and the functional groups nih.govacs.org. The C-C and C-N ring stretching vibrations, as well as the CH₂ deformation modes, give rise to distinct Raman signals sid.irresearchgate.net. Studies on proline oligomers have shown that Raman spectroscopy is sensitive to the conformational changes in the peptide backbone nih.gov.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for L-proline and its N-acyl derivatives.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Weak |

| C-H stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O stretch (Carboxylic acid) | 1700 - 1750 | 1700 - 1750 |

| C=O stretch (Amide) | 1600 - 1650 | 1600 - 1650 |

| CH₂/CH₃ bend | 1350 - 1470 | 1350 - 1470 |

| C-N stretch (Amide) | 1400 - 1450 | 1400 - 1450 |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion of an N-acyl-L-proline derivative may be observed, although it can be weak due to facile fragmentation. A common fragmentation pathway for proline-containing peptides is the cleavage of the bond N-terminal to the proline residue, leading to the formation of a prominent y-ion osu.edu. The fragmentation of the acyl chain will also produce characteristic ions. For this compound, fragments corresponding to the loss of the isobutyl group or the entire acyl group would be expected.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in the unambiguous identification of a compound. For this compound (C₁₀H₁₇NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

The table below lists the expected major fragments in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₁₇NO₃⁺ | 199 |

| [M - C₄H₉]⁺ | [M - isobutyl]⁺ | 142 |

| [Proline]⁺ | C₅H₉NO₂⁺ | 115 |

| [C₄H₉CO]⁺ | Isovaleryl cation | 85 |

| [C₄H₉]⁺ | Isobutyl cation | 57 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available, studies on other N-acyl-L-proline derivatives provide insights into the likely solid-state conformation researchgate.net.

Solution-State Conformational Analysis and Intermolecular Interactions

The conformation of N-acyl-L-proline derivatives in solution is dynamic and influenced by the solvent environment. The equilibrium between the cis and trans conformers of the amide bond is a key aspect of their solution-state behavior.

The interaction of this compound with solvent molecules, particularly water, is crucial for its solubility and conformational preferences. The carboxylic acid and amide groups are capable of forming hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. The isobutyl group of the acyl chain, being nonpolar, will have hydrophobic interactions with water.

Analysis of Conformational Preferences and Dynamics

The conformational preferences of N-acyl-L-proline derivatives are predominantly dictated by the equilibrium between two major forms of the pyrrolidine ring, known as Cγ-endo (down) and Cγ-exo (up) puckers, and the cis and trans isomers of the tertiary amide bond. The 4-methylbutanoyl substituent in this compound is expected to influence these equilibria.

Studies on analogous N-acyl-L-proline compounds, such as N-acetyl-L-proline, have shown that the trans conformation of the amide bond is generally favored. For instance, in aqueous solution, the trans-isomer of N-acetyl-proline-glycine-proline is the most dominant, accounting for 41% of the population, followed by the trans-cis (26%) and cis-trans (20%) isomers, with the cis-cis isomer being the least favored (13%) nih.gov. The relative populations of these isomers are sensitive to the solvent environment. In less polar solvents like dimethyl sulfoxide (DMSO), the relative ordering of the mixed isomers can be reversed nih.gov. For N-acetyl-L-proline, the percentage of the cis conformer has been observed to vary significantly with the solvent, highlighting the role of intermolecular interactions in stabilizing different conformations.

The puckering of the proline ring is also coupled to the amide bond configuration. Theoretical studies on N-acetyl-L-proline-N'-methylamide (Ac-Pro-NHMe) have estimated the energy barrier for the ring flip from a down-puckered to an up-puckered conformation to be approximately 2.5 kcal/mol for the trans conformer and 3.2 kcal/mol for the cis conformer nih.gov. This indicates a relatively low energy barrier, suggesting that the ring is flexible and can readily interconvert between different puckered states at room temperature. Electron-donating groups at the N-terminal, such as isobutyryl and propionyl, have been shown to strengthen the n → π* interaction, which can favor a more compact helical backbone structure . Given that the 4-methylbutanoyl group is also an electron-donating alkyl group, it is plausible that it would similarly influence the conformational preferences of the proline ring in this compound.

Theoretical and Computational Approaches to Molecular Structure

To gain a deeper and more quantitative understanding of the conformational landscape of this compound, theoretical and computational methods are indispensable. These approaches allow for the exploration of the potential energy surface and the prediction of the relative stabilities and populations of different conformers.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. For N-acyl-L-proline derivatives, DFT calculations can be employed to determine the geometries of various conformers and their relative energies. For example, calculations on N-acetyl-L-proline-N'-methylamide at the HF/6-31+G(d) level of theory have been used to map the potential energy surface along the cis-trans isomerization pathway of the amide bond nih.gov. These calculations revealed that the energy barriers for rotation are influenced by the solvent polarity, with higher barriers observed in more polar environments nih.gov.

Such calculations for this compound would involve optimizing the geometries of the cis and trans isomers, each with both endo and exo puckers of the proline ring. The relative energies of these conformers would provide an estimate of their populations in the gas phase. To account for solvent effects, implicit solvent models like the conductor-like polarizable continuum model (CPCM) can be incorporated into the DFT calculations nih.gov.

A hypothetical summary of relative energies for the major conformers of this compound, based on trends observed for similar molecules, is presented in the table below.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous (Hypothetical) |

| Trans | Exo | 0.00 | 0.00 |

| Trans | Endo | 0.50 | 0.70 |

| Cis | Exo | 1.80 | 1.20 |

| Cis | Endo | 2.50 | 1.90 |

Note: This table is illustrative and based on general principles for N-acyl-proline derivatives. Actual values would require specific DFT calculations for this compound.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to explore the conformational dynamics of this compound over time. By simulating the motion of atoms based on a given force field, MD can provide insights into the flexibility of the molecule and the transitions between different conformational states.

MD simulations of proline-containing peptides have been used to study the timescale of cis-trans isomerization and the dynamic behavior of the proline ring nih.gov. These simulations can reveal the preferred puckering states and how they are influenced by the surrounding environment. For this compound, MD simulations in explicit solvent (e.g., water) would provide a realistic model of its behavior in solution. The trajectory from an MD simulation can be analyzed to determine the populations of different conformers and the free energy barriers between them.

Prediction of Conformational Landscapes and Energetics

By combining the results from quantum chemical calculations and molecular dynamics simulations, a comprehensive conformational landscape of this compound can be constructed. This landscape would map the potential energy of the molecule as a function of its key dihedral angles, primarily the ω angle defining the cis/trans isomerism of the amide bond and the angles describing the ring pucker.

The energetics of the system, including the relative free energies of the stable conformers and the activation energies for their interconversion, can be determined. For instance, the barrier to rotation of the prolyl peptide bond in Ac-Pro-NHMe has been calculated to be in the range of 13-19 kcal/mol nih.gov. This relatively high barrier explains why cis and trans isomers can often be observed as distinct species in NMR spectroscopy researchgate.net. It is expected that this compound would exhibit a similar energy barrier for this isomerization.

The energy difference between the cis and trans conformers is typically small, allowing for a significant population of the cis isomer. The puckering of the pyrrolidine ring is a more facile process, with lower energy barriers, allowing for rapid interconversion between the endo and exo forms nih.gov. The presence of the bulky 4-methylbutanoyl group may introduce additional steric interactions that could shift the energetic balance between the different conformers compared to smaller N-acyl derivatives.

Biochemical Roles and Enzymatic Interactions of Acylated L Proline Derivatives

Investigation of Proline Derivative Metabolism and Catabolism Pathways

The metabolism of N-acyl amino acids, including 1-(4-methylbutanoyl)-L-Proline, is primarily a catabolic process aimed at cleaving the acyl chain to release the free amino acid and the corresponding fatty acid. thieme-connect.de This process allows the cell to recover L-proline for protein synthesis or further catabolism, while the fatty acid can enter beta-oxidation for energy production.

The central metabolic pathway for acylated L-proline derivatives involves hydrolysis of the N-acyl bond. This reaction is typically catalyzed by a class of enzymes known as acyl-amino acid hydrolases or amidases. While specific enzymes that act on this compound have not been extensively characterized, the general mechanism is expected to be similar to that of other N-acyl amino acids. nih.gov

The catabolism of L-proline itself is a well-established two-step enzymatic process that occurs in the mitochondria, converting proline to glutamate (B1630785). nih.govnih.gov The first and rate-limiting step is the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), a flavoenzyme associated with the inner mitochondrial membrane. frontiersin.org The second step involves the NAD+-dependent oxidation of P5C to glutamate by P5C dehydrogenase (P5CDH). nih.govmdpi.com It is plausible that once this compound is hydrolyzed to L-proline, it enters this canonical catabolic pathway.

The 4-methylbutanoyl moiety, upon cleavage, would be activated to its CoA thioester, 4-methylbutanoyl-CoA. This intermediate can then be further metabolized through pathways of fatty acid oxidation. The metabolism of branched-chain fatty acids can proceed through various routes, ultimately feeding into the tricarboxylic acid (TCA) cycle.

Enzymatic Studies Involving Proline Metabolic Enzymes

The interaction of this compound with the key enzymes of proline metabolism is critical to understanding its biological effects. The presence of the N-acyl group is expected to significantly alter its recognition and processing by these enzymes compared to unmodified L-proline.

Pyrroline-5-Carboxylate Reductase (PYCR) catalyzes the final step of proline biosynthesis, the NADPH-dependent reduction of P5C to L-proline. nih.gov As PYCR's substrate is P5C, it is unlikely that this compound would act as a substrate for this enzyme in the forward reaction. However, the potential for this derivative to act as an inhibitor has been a subject of interest. Competitive inhibition could occur if the molecule binds to the active site, but the bulky N-acyl group may sterically hinder effective binding.

Proline Dehydrogenase (PRODH) is the first enzyme in the proline catabolic pathway, oxidizing L-proline to P5C. frontiersin.org The substrate specificity of PRODH is relatively strict for L-proline. The presence of the 4-methylbutanoyl group at the nitrogen atom would likely prevent this compound from being a substrate for PRODH, as the nitrogen is acylated and cannot be oxidized in the same manner as the secondary amine in proline. nih.gov Instead, it is more likely to act as a competitive or non-competitive inhibitor of PRODH, depending on its ability to bind to the active site or an allosteric site.

| Enzyme | Expected Interaction with this compound | Potential Effect |

|---|---|---|

| Pyrroline-5-Carboxylate Reductase (PYCR) | Potential weak competitive inhibitor | Minimal impact on proline biosynthesis unless present at high concentrations |

| Proline Dehydrogenase (PRODH) | Potential competitive inhibitor | Inhibition of proline catabolism, potentially leading to increased intracellular proline levels |

To quantitatively assess the interaction of this compound with proline metabolic enzymes, detailed kinetic studies are necessary. Standard enzymatic assays can be employed to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) if the compound acts as a substrate, or the inhibition constant (Ki) if it acts as an inhibitor.

For PRODH, activity can be monitored by measuring the reduction of an artificial electron acceptor or by following the production of P5C. To test for inhibition by this compound, the enzyme assay would be performed with varying concentrations of L-proline in the presence of different fixed concentrations of the acylated derivative. A Lineweaver-Burk or Dixon plot analysis of the resulting data would reveal the nature and strength of the inhibition.

Similarly, for PYCR, the reverse reaction (oxidation of proline) can be measured, although it is less physiologically relevant. embopress.org To assess the inhibitory potential of this compound on the forward reaction, the consumption of NADPH can be monitored spectrophotometrically in the presence of P5C and varying concentrations of the inhibitor.

| Enzyme | Parameter | Hypothetical Value for this compound | Interpretation |

|---|---|---|---|

| Proline Dehydrogenase (PRODH) | Km | N/A (Not a substrate) | The compound is not oxidized by the enzyme. |

| Ki | ~5-15 mM | Weak competitive inhibitor, suggesting some affinity for the active site but significantly lower than L-proline. | |

| Pyrroline-5-Carboxylate Reductase (PYCR) | Km | N/A (Not a substrate) | The compound is not reduced by the enzyme. |

| Ki | > 20 mM | Very weak or no significant inhibition, indicating poor binding to the enzyme. |

Exploration of Transporter Interactions with Proline Derivatives

The cellular uptake and efflux of proline and its derivatives are mediated by a variety of amino acid transporters. enamine.net The high-affinity proline transporter (PROT) is one such carrier protein. nih.gov The presence of the N-acyl group on this compound would likely alter its affinity for these transporters. The increased lipophilicity due to the 4-methylbutanoyl chain might favor passive diffusion across the cell membrane to some extent, but carrier-mediated transport would be crucial for efficient uptake.

Studies on other N-acylated amino acids suggest that they can be recognized by different transporters than their parent amino acids. thieme-connect.de It is plausible that this compound may interact with transporters that recognize molecules with both amino acid and lipid characteristics. The affinity for these transporters would depend on the length and structure of the acyl chain. Competitive inhibition studies with known substrates for various amino acid and peptide transporters would be necessary to identify the specific carriers involved in the transport of this compound.

Role as Precursors or Building Blocks in Peptide and Peptidomimetic Synthesis

N-acylated proline derivatives are valuable building blocks in the synthesis of peptides and peptidomimetics. nih.gov The N-acyl group serves as a protecting group for the proline nitrogen, allowing for controlled peptide bond formation at the carboxyl group. The 4-methylbutanoyl group can be introduced to the N-terminus of a peptide to modify its properties, such as lipophilicity and resistance to enzymatic degradation.

In peptidomimetic design, incorporating structures like this compound can introduce conformational constraints and specific side-chain interactions. The rigid pyrrolidine (B122466) ring of proline already restricts the peptide backbone, and the acyl chain can provide an additional anchor for interaction with biological targets. researchgate.net These modified proline units can be used to mimic peptide turns or to probe the binding pockets of receptors and enzymes. The synthesis of such peptidomimetics often involves standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov

Influence on Protein Folding and Stability as a Model Compound

Proline plays a unique role in protein structure due to its rigid cyclic side chain, which restricts the phi (φ) dihedral angle of the peptide backbone and can disrupt secondary structures like alpha-helices and beta-sheets. nih.gov The acylation of the proline nitrogen in this compound would further modify its conformational properties. When incorporated into a polypeptide chain, the N-acyl group would eliminate the possibility of the preceding peptide bond adopting a cis conformation, a key feature of Xaa-Pro bonds. nih.gov This would have significant consequences for protein folding pathways and the stability of the final folded state.

As a model compound, studying peptides containing this compound can provide insights into the forces that govern protein folding and stability. The bulky, hydrophobic 4-methylbutanoyl group could influence folding by promoting hydrophobic collapse or by sterically hindering certain conformations. nih.govresearchgate.net The thermodynamic stability of proteins containing this modified residue could be assessed using techniques like circular dichroism and differential scanning calorimetry to measure changes in melting temperature (Tm) and the free energy of unfolding (ΔG). mdpi.com

| Modification | Hypothesized Effect on Protein Stability | Rationale |

|---|---|---|

| Incorporation of this compound at a surface-exposed loop | May slightly decrease or have a neutral effect on stability | The hydrophobic acyl chain may have unfavorable interactions with the aqueous solvent. |

| Incorporation of this compound in the hydrophobic core | May increase stability | The hydrophobic acyl chain can participate in favorable packing interactions within the core, and the restriction of the cis-peptide bond isomerization can reduce the entropic cost of folding. nih.gov |

Advanced Analytical Methodologies for Research on 1 4 Methylbutanoyl L Proline

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental analytical technique for the separation of components within a mixture. For a compound like 1-(4-methylbutanoyl)-L-Proline, both liquid and gas chromatography platforms offer powerful tools for its isolation and identification.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of non-volatile and thermally sensitive compounds such as this compound. These techniques separate molecules based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging, often necessitating derivatization to enhance detectability. researchgate.netimpactfactor.org Common derivatizing agents for proline and its derivatives include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which introduce fluorescent moieties, significantly increasing sensitivity. rsc.orgresearchgate.net

Chiral stationary phases are particularly important for separating enantiomers. For instance, if the synthesis of this compound might result in the presence of its D-enantiomer, chiral HPLC columns, such as those based on cyclodextrin (B1172386) or Pirkle-type phases, are essential for their resolution. researchgate.netnih.gov The choice of mobile phase, typically a mixture of an organic solvent (e.g., ethanol, methanol, or acetonitrile) and an aqueous buffer, is optimized to achieve the best separation. researchgate.netrsc.org Modifiers like trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape. impactfactor.org

UPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. rsc.org These advantages make UPLC a preferred method for high-throughput analysis of this compound in various research settings.

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase (e.g., C18), Chiral (e.g., CHIRALPAK-IA) researchgate.netnih.gov | Separation based on hydrophobicity or chirality. |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile/methanol and water with 0.1% formic acid or TFA. impactfactor.orgrsc.org | Elution of the analyte from the column. |

| Flow Rate | 0.5 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UPLC. | Controls the speed of the separation. |

| Detection | UV (after derivatization), Fluorescence (after derivatization), Mass Spectrometry (MS). researchgate.netrsc.org | Quantification and identification of the analyte. |

| Derivatizing Agent (optional) | FMOC-Cl, NBD-F, NBD-Cl. impactfactor.orgrsc.orgresearchgate.net | Enhances detection sensitivity. |

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. This compound, being a non-volatile amino acid derivative, cannot be directly analyzed by GC. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis is a derivatization process to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

A common and effective approach for proline and its N-acylated derivatives is a two-step derivatization process: sigmaaldrich.com

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting with an alcohol (e.g., methanol) in the presence of an acidic catalyst (e.g., methanolic HCl). sigmaaldrich.comsigmaaldrich.com

Acylation: Although the amino group in this compound is already acylated, for the parent L-proline, this step involves blocking the secondary amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com For this compound, the primary derivatization step would be the esterification of the carboxylic acid group.

Once derivatized, the resulting volatile compound (e.g., this compound methyl ester) can be separated on a GC column. sigmaaldrich.com Chiral GC columns, such as those coated with cyclodextrin derivatives (e.g., CHIRALDEX G-TA), can be used to separate the D- and L-enantiomers of the derivatized analyte. sigmaaldrich.comsigmaaldrich.com The choice of derivatizing reagent can sometimes influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Derivatization | Two-step: 1. Esterification (e.g., with methanolic HCl). 2. Acylation (e.g., with TFAA), if analyzing the parent amino acid. sigmaaldrich.com | To increase volatility and thermal stability. |

| Stationary Phase (Column) | Chiral capillary columns (e.g., Astec® CHIRALDEX™ G-TA). sigmaaldrich.com | Enantioselective separation of derivatized analytes. |

| Carrier Gas | Helium or Hydrogen. sigmaaldrich.com | Mobile phase for carrying the analyte through the column. |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). sigmaaldrich.com | Detection and quantification of the separated components. |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a detection method, provide a wealth of information for the analysis of complex samples. For this compound, the combination of chromatography with mass spectrometry is particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in metabolomics, enabling both the targeted quantification of specific compounds and the untargeted profiling of a wide range of metabolites. nih.gov

LC-MS/MS is highly suited for the analysis of this compound in biological fluids. nih.gov This technique offers high sensitivity and specificity, often without the need for derivatization. nih.gov In a typical LC-MS/MS workflow, the compound is first separated by HPLC or UPLC and then introduced into the mass spectrometer. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted quantification, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. nih.gov This provides excellent selectivity and allows for accurate quantification even in complex matrices. For untargeted metabolomics, high-resolution mass spectrometers (e.g., Orbitrap or TOF) are used to obtain accurate mass measurements, which aids in the identification of unknown metabolites. cea.fr

GC-MS analysis of this compound requires the derivatization steps described in section 5.1.2. Following separation by GC, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented. nih.gov The resulting mass spectrum, which is a unique fragmentation pattern for a given compound, serves as a chemical fingerprint for identification. nih.gov The fragmentation of N-acetyl proline methyl ester, a structurally similar compound, has been studied and can provide insights into the expected fragmentation pathways of derivatized this compound. wpmucdn.com

The analysis of this compound in complex biological matrices such as plasma, urine, and cell cultures is crucial for pharmacokinetic and metabolic studies. creative-proteomics.com LC-MS/MS is the method of choice for such applications due to its high selectivity and sensitivity, which allow for the detection and quantification of low concentrations of the analyte in the presence of numerous other endogenous compounds. nih.gov Sample preparation for biological matrices typically involves protein precipitation followed by extraction of the analyte. nih.govcreative-proteomics.com

In the context of chemical synthesis, monitoring the progress of the reaction that produces this compound is essential for optimizing reaction conditions and maximizing yield. mdpi.com HPLC is an excellent tool for reaction monitoring, as it can be used to track the consumption of reactants and the formation of the product over time. nih.gov Aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system to obtain a chromatogram that provides a snapshot of the reaction's progress.

Spectrophotometric and Enzymatic Assays for Specific Quantification

Spectrophotometric and enzymatic assays are often used for the rapid quantification of specific analytes. The most common spectrophotometric method for proline is the ninhydrin (B49086) assay. prometheusprotocols.net In an acidic environment, ninhydrin reacts with proline to produce a distinct red-colored chromogen with an absorbance maximum around 520 nm. prometheusprotocols.net However, this method is not specific for this compound, as the N-acylation of the proline nitrogen prevents the characteristic reaction with ninhydrin. Furthermore, ninhydrin can cross-react with other amino acids, potentially leading to inaccurate results if used for the analysis of the parent L-proline in a mixture. nih.govfrontiersin.org

Chemometric and Multivariate Statistical Analysis for Data Interpretation

In the comprehensive analysis of this compound, the complexity and volume of data generated by advanced analytical techniques necessitate the use of sophisticated data interpretation tools. Chemometrics and multivariate statistical analysis provide a robust framework for extracting meaningful information from large datasets, identifying patterns, and building predictive models. These methodologies are crucial for understanding the subtle variations in analytical data that can be correlated with specific chemical properties or behaviors of the compound.

Chemometric methods are statistical and mathematical techniques designed to extract maximal chemical information from experimental data. In the context of this compound research, these tools are indispensable for interpreting data from techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique used for exploring multivariate data. metabolon.com It reduces the dimensionality of complex datasets while retaining the most significant variance. In the analysis of this compound, PCA can be employed to visualize clustering or differentiation among samples based on their analytical profiles. For instance, if the compound is synthesized under different conditions, PCA can help identify which synthetic route leads to a more consistent product profile.

A hypothetical application of PCA is illustrated in the table below, where different batches of this compound are analyzed. The principal components (PCs) represent new variables that are linear combinations of the original analytical measurements (e.g., peak areas from chromatography).

| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Inferred Quality |

|---|---|---|---|

| Batch A-1 | 2.5 | 1.2 | High Purity |

| Batch A-2 | 2.8 | 1.5 | High Purity |

| Batch B-1 | -1.5 | -2.1 | Presence of Impurities |

| Batch B-2 | -1.8 | -2.5 | Presence of Impurities |

| Batch C-1 | 0.2 | -0.5 | Standard Purity |

In this hypothetical scenario, PC1 might capture the variance related to the concentration of the main compound, while PC2 could be associated with the presence of specific impurities. Batches A-1 and A-2 cluster together with high PC1 scores, suggesting high purity, whereas Batches B-1 and B-2 cluster separately with negative PC1 and PC2 scores, indicating a different impurity profile.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method used to model the relationship between a descriptor matrix (e.g., spectral data) and a response variable (e.g., sample class). metabolon.com This technique is particularly useful for identifying the variables that are most important for distinguishing between different groups of samples. researchgate.net In the study of this compound, PLS-DA could be used to identify the specific analytical signals (e.g., NMR chemical shifts or mass-to-charge ratios) that are most characteristic of a desired product quality or a specific impurity.

The following table provides a hypothetical example of Variable Importance in Projection (VIP) scores from a PLS-DA model. VIP scores quantify the importance of each variable in the projection. Variables with a VIP score greater than 1 are generally considered significant.

| Analytical Signal (Variable) | VIP Score | Interpretation |

|---|---|---|

| NMR Shift at 3.5 ppm | 1.85 | Highly significant for differentiating batches |

| MS Fragment at m/z 114 | 1.52 | Significant for identifying a key impurity |

| HPLC Retention Time 5.2 min | 1.21 | Moderately significant for purity assessment |

| NMR Shift at 1.2 ppm | 0.78 | Not significant for batch differentiation |

| MS Fragment at m/z 70 | 0.65 | Not significant for batch differentiation |

This hypothetical data suggests that the NMR signal at 3.5 ppm and the mass spectrometry fragment at m/z 114 are the most critical variables for distinguishing between high and low-purity batches of this compound.

By employing these chemometric and multivariate statistical techniques, researchers can move beyond simple data inspection to a more profound and statistically validated interpretation of the complex analytical data generated in the study of this compound. This enables a more efficient and targeted approach to process optimization, quality control, and the elucidation of the compound's chemical characteristics.

Q & A

Q. What are the established synthetic routes for 1-(4-methylbutanoyl)-L-Proline?

The compound can be synthesized via acylation of L-proline using 4-methylbutanoyl chloride under basic conditions (e.g., in the presence of triethylamine). Protecting group strategies (e.g., Fmoc or Boc for the carboxylic acid) may enhance regioselectivity. Purification typically involves column chromatography or recrystallization, with characterization via NMR and HPLC to confirm stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. What preliminary biological activities have been reported for L-proline derivatives like this compound?

Structurally similar proline derivatives exhibit enzyme inhibition (e.g., prolyl oligopeptidase) and neuroprotective effects in vitro. Standard assays include:

- Enzyme inhibition kinetics (IC₅₀ determination via fluorogenic substrates).

- Cell viability assays (e.g., SH-SY5Y neurons under oxidative stress) .

Advanced Research Questions

Q. How to design experiments to evaluate the cognitive-enhancing potential of this compound?

- In vitro : Use primary neuronal cultures or iPSC-derived neurons to assess synaptic plasticity markers (e.g., BDNF, CREB phosphorylation) .

- In vivo : Employ rodent models (e.g., Morris water maze) with dose-ranging studies. Include controls for blood-brain barrier permeability and metabolite profiling .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity variations : Validate compound purity via orthogonal methods (e.g., elemental analysis, DSC).

- Experimental conditions : Standardize assay parameters (pH, temperature, solvent systems). Cross-validate findings using multiple cell lines or in vivo models .

Q. What strategies are effective for studying structure-activity relationships (SAR) in proline derivatives?

- Systematic substitution : Modify the acyl group (e.g., chain length, branching) and compare inhibitory potency in enzyme assays .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes like prolyl endopeptidase .

Q. How to assess the stability of this compound under physiological conditions?

- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds.

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4), followed by HPLC-MS to track degradation products .

Q. What computational approaches are suitable for predicting interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze conformational flexibility in aqueous environments (AMBER or GROMACS).

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, PSA) with bioactivity data .

Q. How to design in vivo pharmacokinetic studies for this compound?

- ADME profiling : Use radiolabeled analogs (³H or ¹⁴C) to track absorption/distribution in rodents.

- Metabolite identification : Employ LC-HRMS to detect phase I/II metabolites in plasma and urine .

Q. Why might NMR data for this compound vary between studies?

Differences in solvent systems (D₂O vs. CDCl₃), pH, or temperature can shift proton chemical shifts. Use deuterated solvents and internal standards (TMS) for reproducibility .

Q. What formulation strategies improve solubility for in vivo delivery?

Q. How does the 4-methylbutanoyl group influence protein folding compared to other acylated prolines?

The hydrophobic acyl group may disrupt α-helix formation or stabilize β-turn structures. Use circular dichroism (CD) or DSC to compare thermal denaturation profiles with unmodified proline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.